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Compound of Interest

4-Methoxy-2,5-
Compound Name:
dimethylbenzaldehyde

Cat. No.: B1293634

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxy-2,5-dimethylbenzaldehyde, a key aromatic aldehyde. The information is presented
to facilitate its use in research, drug development, and quality control. This document details its
characteristic spectroscopic signatures in Infrared (IR), Nuclear Magnetic Resonance (NMR),
and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-Methoxy-2,5-dimethylbenzaldehyde.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

10.17 S 1H Aldehyde (-CHO)

7.65 S 1H Aromatic-H

7.03 s 1H Aromatic-H

3.85 S 3H Methoxy (-OCHs)

2.60 S 3H Methyl (-CHs)

2.35 S 3H Methyl (-CHs)

Table 2: *C NMR Spectroscopic Data (CDCls)

Chemical Shift (ppm)

Assignment

192.8 Aldehyde Carbonyl (C=0)
164.6 Aromatic C-O

1411 Aromatic C-CHs

135.1 Aromatic C-CHs

132.5 Aromatic C-H

130.9 Aromatic C-CHO

114.3 Aromatic C-H

55.5 Methoxy (-OCH3)

21.9 Methyl (-CHs)

19.9 Methyl (-CHs)

Table 3: Mass Spectrometry Data (Electron lonization -

El)
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miz Relative Intensity (%) Assighment

164 100 [M]* (Molecular lon)
163 95 [M-HJ*

135 50 [M-CHOJ*

121 30 [M-CHO-CHs]*

91 45 [C7H7]*

Wavenumber (cm—?) Intensity Assignment

2925 Strong C-H Stretch (Aliphatic)
2855 Strong C-H Stretch (Aliphatic)
1685 Strong C=0 Stretch (Aldehyde)
1605 Medium C=C Stretch (Aromatic)
1485 Medium C-H Bend (Aliphatic)
1260 Strong C-O Stretch (Aryl Ether)
1150 Medium C-O Stretch (Aryl Ether)

C-H Bend (Aromatic, out-of-
810 Strong
plane)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

e Approximately 10-20 mg of 4-Methoxy-2,5-dimethylbenzaldehyde was accurately weighed
and dissolved in 0.7 mL of deuterated chloroform (CDCIls) containing 0.03% v/v
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tetramethylsilane (TMS) as an internal standard.

The solution was transferred to a 5 mm NMR tube.

. H NMR Spectroscopy:

Instrument: Bruker Avance 400 MHz spectrometer.

Acquisition Parameters:

[e]

Pulse Program: zg30

Number of Scans: 16

[e]

o

Relaxation Delay: 1.0 s

[¢]

Spectral Width: 20 ppm

[¢]

Temperature: 298 K

Processing:

o The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
The spectrum was phased and baseline corrected. Chemical shifts were referenced to the
TMS signal at 0.00 ppm.

. 13C NMR Spectroscopy:

Instrument: Bruker Avance 100 MHz spectrometer.

Acquisition Parameters:

[e]

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

[e]

o

Relaxation Delay: 2.0 s

[¢]

Spectral Width: 240 ppm
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o Temperature: 298 K

e Processing:

o The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was
phased and baseline corrected. Chemical shifts were referenced to the CDClIs solvent
peak at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

e A1 mg/mL stock solution of 4-Methoxy-2,5-dimethylbenzaldehyde was prepared in
dichloromethane. A 1 pL aliquot was injected into the GC-MS system.

2. Instrumentation and Conditions:

e Gas Chromatograph: Agilent 7890B GC system.

e Column: HP-5ms (30 m x 0.25 mm, 0.25 um film thickness).
« Inlet: Splitless mode at 250°C.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to
280°C at a rate of 10°C/min, and held for 5 minutes.

e Mass Spectrometer: Agilent 5977A MSD.
« |onization Mode: Electron lonization (El) at 70 eV.[1]
e Mass Range: m/z 40-400.

o Data Acquisition: Full scan mode.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:
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e The solid sample of 4-Methoxy-2,5-dimethylbenzaldehyde was analyzed directly using the
Attenuated Total Reflectance (ATR) technique. A small amount of the powder was placed
onto the diamond crystal of the ATR accessory.

2. Instrumentation and Conditions:

o Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer.

e Accessory: Universal Attenuated Total Reflectance (UATR) accessory.
e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16.

o Data Processing: The spectrum was baseline corrected and the peak positions were
identified.

Synthesis Pathway

The synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde can be achieved through a multi-step
process starting from p-xylene. The logical workflow for this synthesis is depicted below.

Click to download full resolution via product page

Caption: Synthesis workflow for 4-Methoxy-2,5-dimethylbenzaldehyde.

This technical guide provides a foundational set of spectroscopic data and methodologies for 4-
Methoxy-2,5-dimethylbenzaldehyde. This information is intended to support further research
and development activities involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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